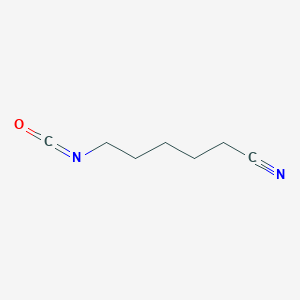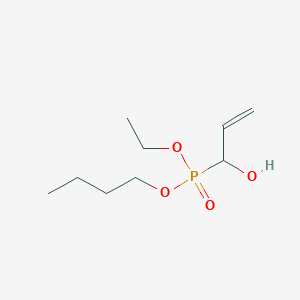
Butyl ethyl (1-hydroxyprop-2-en-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl ethyl (1-hydroxyprop-2-en-1-yl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of a phosphorus atom bonded to carbon and oxygen atoms. This particular compound has a unique structure that includes a butyl group, an ethyl group, and a hydroxyprop-2-en-1-yl group attached to the phosphorus atom. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl ethyl (1-hydroxyprop-2-en-1-yl)phosphonate can be achieved through several methods. One common approach involves the reaction of a phosphorus-containing reagent with an appropriate alcohol or alkene. For example, the reaction of diethyl phosphite with butyl vinyl ether under acidic conditions can yield the desired compound. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to facilitate the formation of the phosphonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques helps optimize the production process and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl ethyl (1-hydroxyprop-2-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphinite.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols can be used in the presence of a base or acid catalyst to facilitate the substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield butyl ethyl phosphonic acid, while substitution with a halide can produce butyl ethyl (1-haloprop-2-en-1-yl)phosphonate.
Applications De Recherche Scientifique
Butyl ethyl (1-hydroxyprop-2-en-1-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Phosphonate derivatives are investigated for their potential use in drug development, particularly for treating bacterial infections and bone diseases.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism by which butyl ethyl (1-hydroxyprop-2-en-1-yl)phosphonate exerts its effects depends on its specific application. In biological systems, phosphonates can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions. This inhibition occurs through the formation of a stable complex between the phosphonate and the enzyme’s active site, preventing the enzyme from catalyzing its natural substrate.
Comparaison Avec Des Composés Similaires
Butyl ethyl (1-hydroxyprop-2-en-1-yl)phosphonate can be compared to other similar compounds, such as:
- Methyl ethyl (1-hydroxyprop-2-en-1-yl)phosphonate
- Butyl methyl (1-hydroxyprop-2-en-1-yl)phosphonate
- Ethyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate
These compounds share similar structural features but differ in the alkyl groups attached to the phosphorus atom. The unique combination of butyl and ethyl groups in this compound may confer specific chemical properties and reactivity that make it suitable for particular applications.
Propriétés
Numéro CAS |
53722-17-1 |
|---|---|
Formule moléculaire |
C9H19O4P |
Poids moléculaire |
222.22 g/mol |
Nom IUPAC |
1-[butoxy(ethoxy)phosphoryl]prop-2-en-1-ol |
InChI |
InChI=1S/C9H19O4P/c1-4-7-8-13-14(11,12-6-3)9(10)5-2/h5,9-10H,2,4,6-8H2,1,3H3 |
Clé InChI |
DMTBSRUZZRXBMK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(C(C=C)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)
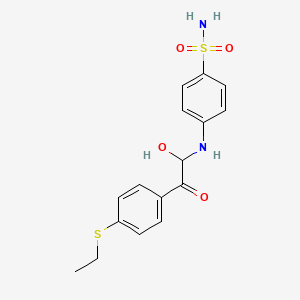

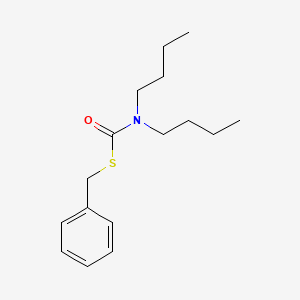
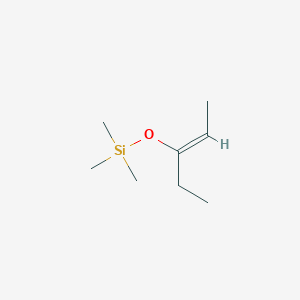
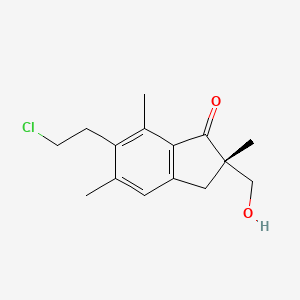
![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)
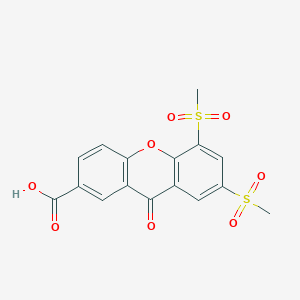
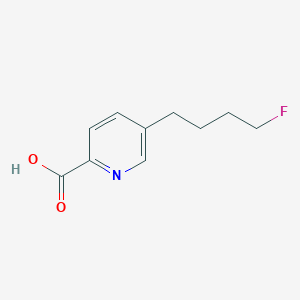
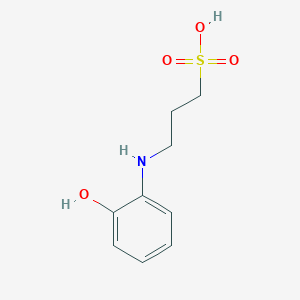
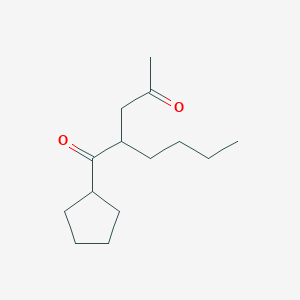
![6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione](/img/structure/B14653777.png)
